molecular formula C31H34N2O8S B11219539 Methyl 4-((6,7-dimethoxy-2-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate

Methyl 4-((6,7-dimethoxy-2-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate

Cat. No.: B11219539
M. Wt: 594.7 g/mol
InChI Key: NXSMGSZBGBYRDH-UHFFFAOYSA-N
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Description

Methyl 4-((6,7-dimethoxy-2-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a tetrahydroisoquinoline core, which is often found in bioactive molecules, making it a subject of interest for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((6,7-dimethoxy-2-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate typically involves multiple steps:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation, using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.

    Attachment of the Pyrrolidin-1-ylsulfonyl Group: This step involves nucleophilic substitution, where pyrrolidine reacts with a sulfonyl chloride derivative.

    Methoxylation: The methoxy groups can be introduced through methylation reactions using methyl iodide and a base such as potassium carbonate.

    Final Esterification: The benzoate ester is formed by reacting the intermediate with methyl 4-hydroxybenzoate under esterification conditions, typically using a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using larger quantities of reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the benzoyl group, converting it to a benzyl group.

    Substitution: The sulfonyl group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of various sulfonamide or sulfonate derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, the tetrahydroisoquinoline core is known for its presence in many natural alkaloids with pharmacological activities. This compound could be investigated for its potential as a lead compound in drug discovery, particularly for its interactions with biological targets.

Medicine

In medicine, derivatives of this compound might exhibit therapeutic properties, such as anti-cancer, anti-inflammatory, or neuroprotective effects. Research could focus on its efficacy and safety in preclinical and clinical studies.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its complex structure and functional groups.

Mechanism of Action

The mechanism of action of Methyl 4-((6,7-dimethoxy-2-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The tetrahydroisoquinoline core could mimic natural substrates or inhibitors, affecting pathways involved in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydroisoquinoline Derivatives: Compounds like salsolinol and papaverine, which also contain the tetrahydroisoquinoline core.

    Benzoyl Derivatives: Compounds such as benzocaine and procaine, which contain the benzoyl group.

    Sulfonyl Derivatives: Compounds like sulfonylureas, which are used as antidiabetic drugs.

Uniqueness

What sets Methyl 4-((6,7-dimethoxy-2-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate apart is its combination of these functional groups in a single molecule. This unique structure could confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C31H34N2O8S

Molecular Weight

594.7 g/mol

IUPAC Name

methyl 4-[[6,7-dimethoxy-2-(4-pyrrolidin-1-ylsulfonylbenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate

InChI

InChI=1S/C31H34N2O8S/c1-38-28-18-23-14-17-33(30(34)21-8-12-25(13-9-21)42(36,37)32-15-4-5-16-32)27(26(23)19-29(28)39-2)20-41-24-10-6-22(7-11-24)31(35)40-3/h6-13,18-19,27H,4-5,14-17,20H2,1-3H3

InChI Key

NXSMGSZBGBYRDH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)COC5=CC=C(C=C5)C(=O)OC)OC

Origin of Product

United States

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